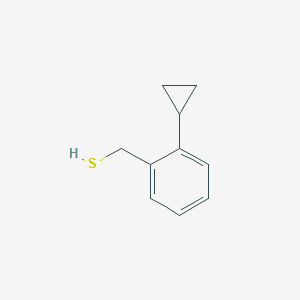![molecular formula C17H28N2O4 B1380014 双环[6.1.0]壬炔胺 CAS No. 1263166-93-3](/img/structure/B1380014.png)
双环[6.1.0]壬炔胺
描述
“N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane” is a compound that may be used to functionalize hyaluronic acid with bicyclo [6.1.0]nonyne (BCN) for the development of responsive HA-based physical hydrogels with tunable properties . It is an amine-functionalized cyclooctyne derivative .
Synthesis Analysis
The compound is used to functionalize hyaluronic acid with bicyclo [6.1.0]nonyne (BCN) for the development of responsive HA-based physical hydrogels . It is also used in strain-promoted copper-free azide-alkyne cycloaddition reactions .Molecular Structure Analysis
The molecular formula of the compound is C17H28N2O4 . The compound is a liquid at 20 degrees Celsius .Chemical Reactions Analysis
The compound is used in click chemistry reactions . The BCN group in the compound can react with azide-tagged molecules .Physical and Chemical Properties Analysis
The compound is a liquid at 20 degrees Celsius . It has a molecular weight of 324.42 . The compound has a carbon content of 62.94%, a hydrogen content of 8.70%, and a nitrogen content of 8.63% .科学研究应用
透明质酸的功能化
双环[6.1.0]壬炔胺可用于功能化透明质酸 (HA),以开发具有可调性能的响应性 HA 基物理水凝胶 .
超分子转子
这种化合物可能参与创建安装在卟啉笼内部的远程可控超分子转子,这可能导致模仿生物机器智能的智能功能材料 .
生物正交应变促进叠氮化物-炔烃环加成反应
双环[6.1.0]壬炔胺可以通过生物正交应变促进叠氮化物-炔烃环加成反应功能化弹性蛋白样多肽 (ELPs) 的赖氨酸残基。 这使得能够形成具有高凝胶化动力学和可调力学的凝胶,使其成为细胞封装的实用生物材料 .
功能化聚合物的合成
它也用于合成双环[6.1.0]壬炔功能化聚乙二醇聚合物和涂层,这些聚合物和涂层可以防止蛋白质粘附和细胞附着,制备超分子尿素嘧啶酮 (UPy) 材料 .
作用机制
BCN-amine, also known as “N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane” or “endo-BCN-PEG2-NH2”, is a compound of interest in the field of chemical biology . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that bcn-amine is used as a bioorthogonal chemical “handle” for amino acid coupling via the inverse electron demand diels–alder (ied-da) reaction . This suggests that its targets could be specific amino acids or proteins within a biological system.
Mode of Action
BCN-amine is part of the strained-alkyne scaffold in chemical biology . It interacts with its targets through a bioorthogonal reaction known as strain-promoted azide–alkyne cycloaddition (SPAAC) . This reaction is highly selective and occurs without interfering with other biological molecules . The high reactivity of BCN-amine makes it suitable for applications such as cancer cell labeling under physiological conditions .
Pharmacokinetics
For instance, its stability and reactivity balance may influence its bioavailability .
Result of Action
The molecular and cellular effects of BCN-amine’s action are largely dependent on its specific targets and the context of its use. In one study, BCN-amine was used for amino acid coupling via the IED-DA reaction, resulting in effective cancer cell labeling under physiological conditions . This suggests that BCN-amine can facilitate the tracking and study of specific cellular processes.
Action Environment
The action, efficacy, and stability of BCN-amine can be influenced by various environmental factors. For instance, the compound’s reactivity and stability are designed to be optimal in aqueous environments, making it suitable for use in biological systems .
安全和危害
未来方向
生化分析
Biochemical Properties
This functionalization allows for the development of responsive hydrogels with tunable properties . The compound interacts with various enzymes and proteins, facilitating the formation of stable triazole linkages through strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These interactions are essential for the creation of bioconjugates and the study of complex biological systems.
Cellular Effects
N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane influences cellular processes by modifying the extracellular matrix and cell surface proteins. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by altering the physical and chemical properties of the cellular environment. For example, the functionalization of hyaluronic acid with BCN groups can lead to changes in cell adhesion, migration, and proliferation .
Molecular Mechanism
The molecular mechanism of N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane involves its ability to undergo SPAAC reactions with azide-functionalized biomolecules. This reaction forms stable triazole linkages without the need for copper catalysts, making it suitable for use in biological systems. The compound’s binding interactions with biomolecules, such as proteins and nucleic acids, can lead to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane can change over time due to its stability and degradation properties. The compound is typically stable when stored at -20°C and transported on dry ice . Long-term studies have shown that the functionalized biomolecules retain their properties over extended periods, allowing for sustained effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane vary with different dosages in animal models. At lower dosages, the compound can effectively modify biomolecules without causing significant toxicity. At higher dosages, there may be threshold effects and potential adverse reactions, including toxicity and disruption of normal cellular functions .
Metabolic Pathways
N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to form stable triazole linkages through SPAAC reactions can affect metabolic flux and metabolite levels, influencing various biochemical processes .
Transport and Distribution
Within cells and tissues, N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, impacting its overall efficacy and function .
Subcellular Localization
The subcellular localization of N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects on cellular activity and function .
属性
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4/c18-7-9-21-11-12-22-10-8-19-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16H,3-13,18H2,(H,19,20)/t14-,15+,16? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGOWXGENSKDSE-XYPWUTKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCN)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCN)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


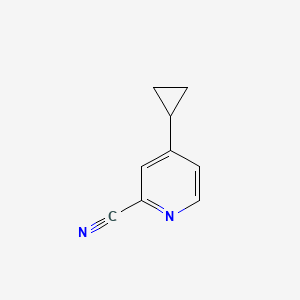
![12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene](/img/structure/B1379932.png)
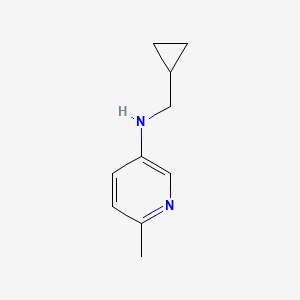



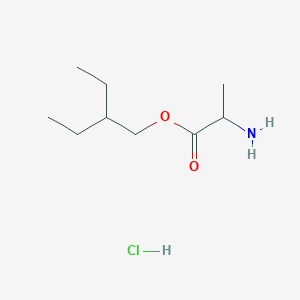
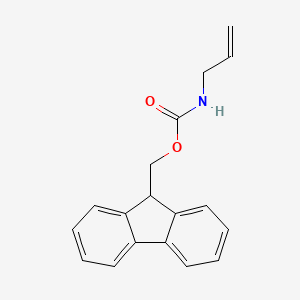
![7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1379942.png)
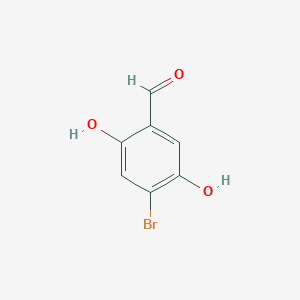
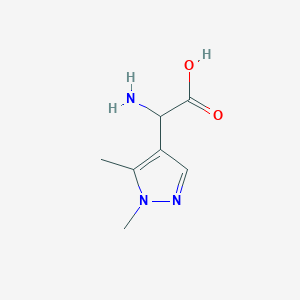
![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)

